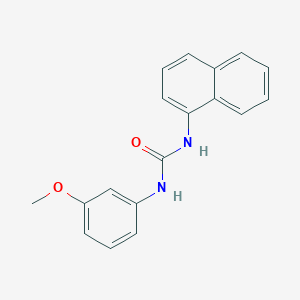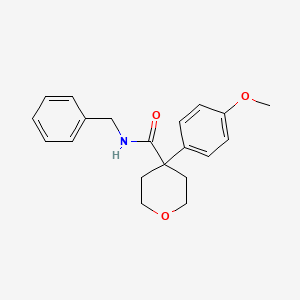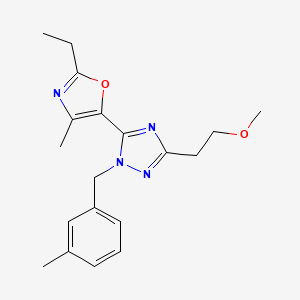![molecular formula C11H13NO3S B5624641 ethyl 2-(formylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B5624641.png)
ethyl 2-(formylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate
説明
Synthesis Analysis
The synthesis of thiophene derivatives involves various heterocyclization reactions, including reactions with carbon disulfide, halo compounds, and different reagents to produce a range of derivatives with potential biological activities. For instance, ethyl 3,4-diamino-5-cyanothiophene-2-carboxylate has been used as a starting material in reactions yielding bisthiazole and bisthiolane derivatives, among others (Khodairy & El-Saghier, 2011). These syntheses often involve multi-component reactions, showcasing the compound's versatility in generating structurally diverse thiophene-based molecules.
Molecular Structure Analysis
The molecular structure of thiophene derivatives, including ethyl 2-(formylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate, has been elucidated using various spectroscopic techniques such as IR, NMR, and X-ray diffraction. These analyses confirm the planar geometric structure of the compounds and highlight the importance of intramolecular hydrogen bonding and other interactions in stabilizing their structures. For example, a new azo-Schiff base of a related thiophene compound has been characterized, demonstrating the compound's planar structure and intermolecular hydrogen bonding (Menati et al., 2020).
Chemical Reactions and Properties
Thiophene derivatives undergo a variety of chemical reactions, leading to the formation of compounds with different functional groups and potential biological activities. These reactions include cycloaddition, condensation, and decyclization with secondary amines, yielding products such as oxadiazole, triazole derivatives, and aryldiazepinothieno[2,3-b]thiophenes (Vasileva et al., 2018). The versatility in chemical reactions underscores the potential of ethyl 2-(formylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate and its derivatives in synthetic chemistry and drug design.
Physical Properties Analysis
The physical properties of thiophene derivatives, such as solubility, melting point, and crystal structure, are crucial for their application in various fields. The crystalline structure, as determined by X-ray diffraction, reveals details about the molecule's geometry and the intermolecular forces at play. Studies have shown that these compounds can crystallize in different space groups, with specific unit-cell parameters indicating diverse molecular arrangements in the solid state (Sapnakumari et al., 2014).
作用機序
The mechanism of action of thiophene derivatives can vary depending on their specific structure and the biological target they interact with. Some thiophene derivatives exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .
将来の方向性
Thiophene and its derivatives have shown extensive significance in the pharmaceutical field because of their varied biological and clinical applications . There is an urgent need to design effective, potent and novel antimicrobial agents with better pharmacodynamic and pharmacokinetic properties . Therefore, the study and development of new thiophene derivatives is a topic of interest for medicinal chemists.
特性
IUPAC Name |
ethyl 2-formamido-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO3S/c1-2-15-11(14)9-7-4-3-5-8(7)16-10(9)12-6-13/h6H,2-5H2,1H3,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGWVDRPZXMCPLG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCC2)NC=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 2-(formylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate | |
Synthesis routes and methods
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3,3-diphenyl-1-[(2S)-tetrahydrofuran-2-ylcarbonyl]piperidine](/img/structure/B5624571.png)
![(3S*,4S*)-1-{[(cyclohexylmethyl)amino]carbonyl}-4-(2-pyridinyl)-3-pyrrolidinecarboxylic acid](/img/structure/B5624580.png)


![1-(cyclopropylsulfonyl)-4-[4-ethyl-5-(1H-pyrazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidine](/img/structure/B5624595.png)
![N-[(3R*,4S*)-4-isopropyl-1-(methylsulfonyl)-3-pyrrolidinyl]-4-propyl-5-pyrimidinecarboxamide](/img/structure/B5624596.png)

![2-(4-fluorophenyl)-N-(3-pyridin-2-ylpropyl)imidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B5624620.png)
![4,8-dimethoxy-5H-pyrimido[5,4-b]indole](/img/structure/B5624621.png)
![N-(4-{[(2,3-dimethylphenyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B5624633.png)
![2-isobutyl-8-[4-(trifluoromethyl)-2-pyrimidinyl]-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5624649.png)

![N-{[(3-chloro-4-methoxyphenyl)amino]carbonothioyl}-2-furamide](/img/structure/B5624658.png)